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Compound of Interest

Compound Name:
2,7-Diiodo-9,9-dimethyl-9H-

fluorene

Cat. No.: B133336 Get Quote

An In-depth Technical Guide to 2,7-diiodo-9,9-dimethyl-9H-fluorene (C15H12I2)

Abstract
This technical guide provides a comprehensive overview of the fluorene derivative with the

molecular formula C15H12I2, identified as 2,7-diiodo-9,9-dimethyl-9H-fluorene. Fluorene and

its derivatives are a cornerstone in the development of advanced organic materials and

pharmacologically active compounds due to their rigid, planar structure and unique

photophysical properties.[1] This document offers an in-depth analysis of the compound's

nomenclature, physicochemical properties, synthesis, and characterization methodologies. It is

intended for researchers, scientists, and drug development professionals, providing both

foundational knowledge and practical, field-proven insights into the handling and application of

this specific di-iodinated fluorene derivative.

Introduction: The Fluorene Scaffold
Fluorene, or 9H-fluorene, is a polycyclic aromatic hydrocarbon consisting of two benzene rings

fused to a central five-membered ring.[2] The carbon atoms are numbered systematically,

starting from the fused ring system and moving outwards, with the methylene bridge

designated as position 9. This unique structure imparts high thermal stability and a strong

fluorescence, making it an attractive scaffold for functionalization.[1]

The methylene bridge at C9 is particularly reactive and its protons are acidic (pKa ≈ 22.6),

allowing for straightforward substitution. This feature is critical, as alkylation at the C9 position,

such as the introduction of two methyl groups in the subject compound, enhances solubility and
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prevents the formation of undesirable aggregates (excimers) in polymeric applications, thereby

improving the performance of resulting materials like organic light-emitting diodes (OLEDs).[3]

Halogenation at positions 2 and 7 is a common strategy to create versatile intermediates for

further chemical modifications, particularly through cross-coupling reactions.

IUPAC Nomenclature and Structural Identification
The chemical formula C15H12I2 corresponds to a fluorene backbone (C13H10) with the

addition of two iodine atoms and two methyl groups, accompanied by the removal of four

hydrogen atoms.

Parent Hydride: The core structure is 9H-fluorene.[4]

Substitution at C9: The presence of two methyl groups at the C9 position leads to the prefix

9,9-dimethyl.

Substitution on Aromatic Rings: Two iodine atoms are present. The most common and

synthetically accessible isomer for functional polymers and materials is the one where

substitution occurs at the para positions relative to the five-membered ring, which are

positions 2 and 7.[3] This leads to the prefix 2,7-diiodo.

Combining these elements according to IUPAC rules, the definitive name is 2,7-diiodo-9,9-
dimethyl-9H-fluorene.[5]

Table 1: Compound Identification and Properties
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Property Value Source

IUPAC Name 2,7-diiodo-9,9-dimethylfluorene [5]

Molecular Formula C15H12I2 [5][6]

Molecular Weight 446.06 g/mol [5][6]

CAS Number 144981-86-2 [5][6]

Appearance White to off-white solid [6]

SMILES
CC1(C2=C(C=CC(=C2)I)C3=C

1C=C(C=C3)I)C
[5]

InChIKey
GYOWFFGLGGCYSQ-

UHFFFAOYSA-N
[5]

Synthesis and Mechanistic Insights
The synthesis of 2,7-diiodo-9,9-dimethyl-9H-fluorene is typically achieved through a multi-

step process starting from fluorene. The causality behind this sequence is to first install the

alkyl groups at the C9 position to prevent side reactions during the more aggressive

electrophilic halogenation step.

Synthetic Workflow Diagram
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Step 1: C9-Alkylation

Step 2: Electrophilic Iodination
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Caption: Synthetic workflow for 2,7-diiodo-9,9-dimethylfluorene.
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Experimental Protocol: Synthesis
This protocol is a representative method adapted from procedures for similar halogenated

fluorenes.[3]

Part A: Synthesis of 9,9-dimethylfluorene

Reaction Setup: In a flame-dried, three-neck round-bottom flask under an inert atmosphere

(e.g., Argon), suspend sodium hydride (NaH, 2.2 equivalents) in anhydrous

dimethylformamide (DMF).

Deprotonation: Slowly add a solution of 9H-fluorene (1.0 equivalent) in anhydrous DMF to

the suspension at 0 °C. Allow the mixture to stir for 1 hour at room temperature. The

formation of the fluorenyl anion is indicated by a color change.

Causality: A strong base is required to deprotonate the weakly acidic C9 position. NaH is

chosen for its effectiveness and the irreversible formation of H2 gas.

Alkylation: Cool the reaction mixture back to 0 °C and add methyl iodide (CH3I, 2.5

equivalents) dropwise. Allow the reaction to proceed overnight at room temperature.

Causality: The fluorenyl anion acts as a nucleophile, attacking the electrophilic methyl

iodide in a classic SN2 reaction. An excess of the alkylating agent ensures di-substitution.

Work-up: Quench the reaction by slowly adding water. Extract the product with an organic

solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous

magnesium sulfate, and concentrate under reduced pressure.

Purification: Purify the crude product by column chromatography on silica gel to yield 9,9-

dimethylfluorene as a white solid.

Part B: Synthesis of 2,7-diiodo-9,9-dimethylfluorene

Reaction Setup: In a flask protected from light, dissolve 9,9-dimethylfluorene (1.0 equivalent)

in a mixture of acetic acid, water, and concentrated sulfuric acid.

Iodination: Add periodic acid (HIO3) and elemental iodine (I2, >2.0 equivalents) to the

solution. Heat the mixture to ~80-90 °C and stir for several hours until TLC analysis indicates
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the consumption of the starting material.

Causality: The combination of I2 and an oxidizing agent like periodic acid in strong acid

generates a potent electrophilic iodine species (I+), which is necessary to iodinate the

electron-rich aromatic rings of the fluorene core. The substitution is directed to the 2 and 7

positions due to electronic and steric factors.

Work-up: Cool the reaction to room temperature and pour it into a solution of sodium bisulfite

to quench excess iodine. Filter the resulting precipitate.

Purification: Wash the crude solid with water and methanol. Recrystallize from a suitable

solvent system (e.g., toluene/ethanol) to obtain pure 2,7-diiodo-9,9-dimethyl-9H-fluorene.

Spectroscopic Characterization and Validation
Confirming the identity and purity of the final product is a critical, self-validating step. A

combination of spectroscopic and chromatographic methods is employed.

Analytical Workflow Diagram
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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